

GSK864 biochemical IC50 cellular EC50 values

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Compound Focus: GSK864

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Biochemical and Cellular Potency of GSK864

The following table consolidates the key quantitative data available for **GSK864**.

Parameter	Reported Value	Experimental Context / Cell Line
Biochemical IC ₅₀ (vs. IDH1 R132C)	8.8 nM [1]	Purified recombinant enzyme assay [1].
Biochemical IC ₅₀ (vs. IDH1 R132H)	15.2 nM [1]	Purified recombinant enzyme assay [1].
Biochemical IC ₅₀ (vs. IDH1 R132G)	16.6 nM [1]	Purified recombinant enzyme assay [1].
Cellular EC ₅₀ (2-HG reduction)	320 nM [1]	HT1080 fibrosarcoma cells (harbors R132C IDH1 mutation); measured by LC-MS/MS [1].
Cellular EC ₅₀ (2-HG reduction)	~100-150 nM (vs. mIDH1) [2]	Not specified; part of a comparative inhibitor study [2].
Biochemical IC ₅₀ (vs. mIDH2)	183 nM [2]	Purified recombinant enzyme assay; shows some off-target activity against mutant IDH2 [2].

Key Experimental Protocols

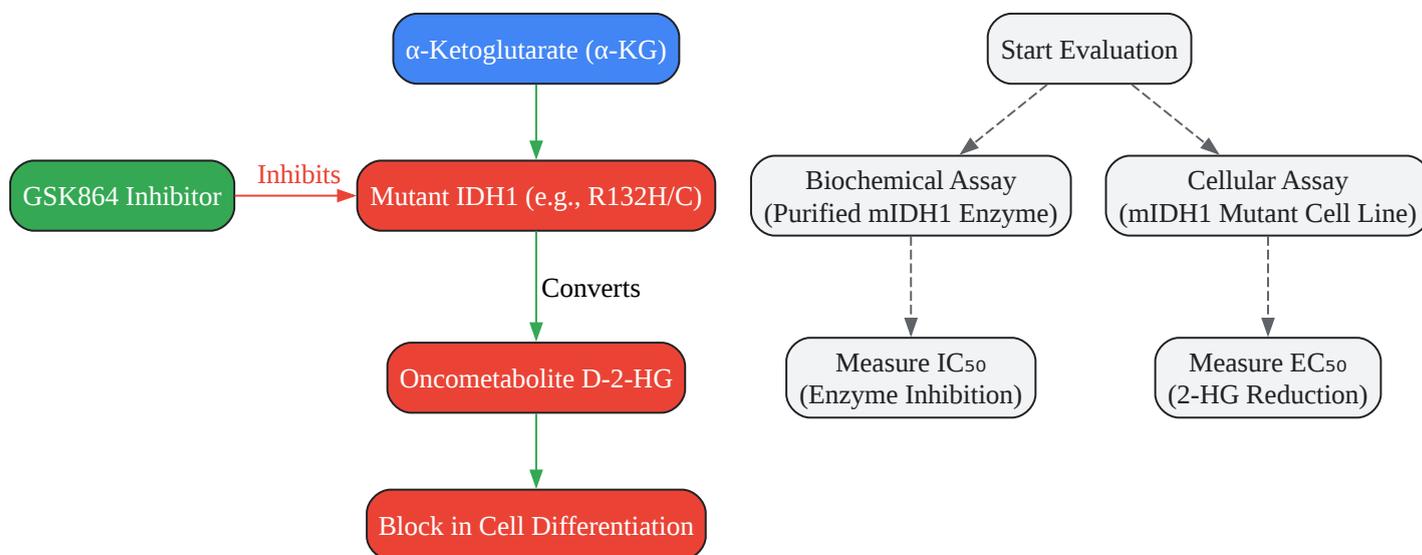
The data in the table above were generated using standard pre-clinical discovery assays. Here are the core methodologies for the key experiments cited.

- **Biochemical IC₅₀ Assay:** This assay measures the direct inhibition of the mutant IDH1 enzyme in a cell-free system. The typical protocol involves **purified recombinant mutant IDH1 protein** (e.g., R132H, R132C). The enzyme activity is coupled to a **diaphorase/resazurin system**, where the NADPH produced by IDH1 reduces resazurin to fluorescent resorufin. Inhibitor potency (IC₅₀) is determined by monitoring the decrease in fluorescence, which correlates with enzyme inhibition [2].
- **Cellular EC₅₀ Assay:** This assay evaluates the inhibitor's ability to reduce the levels of the oncometabolite **D-2-hydroxyglutarate (2-HG)** in living cells. The standard method involves treating a **mutant IDH1-containing cell line** (such as HT1080 fibrosarcoma cells for the R132C mutation) with the compound. After incubation (e.g., 24 hours), intracellular 2-HG is extracted and quantified using **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**. The EC₅₀ is the concentration that reduces 2-HG production by 50% [2] [1].

Mechanism of Action and Therapeutic Context

GSK864 is classified as an allosteric inhibitor that binds to a site on a single monomer of the mutant IDH1 enzyme, locking it in an inactive conformation [3]. This binding inhibits the gain-of-function activity of the mutant enzyme, thereby reducing the production of the oncometabolite 2-HG, which is implicated in blocking cell differentiation and promoting tumor growth [2] [4].

The following diagram illustrates the pathway that **GSK864** targets and the standard experimental workflow for evaluating its efficacy.



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As a research tool, **GSK864** has also been observed to inhibit the **wild-type IDH1 enzyme at higher concentrations**, an effect that has been exploited in studies to investigate the metabolic role of wild-type IDH1 in cancer cells [5] [6].

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